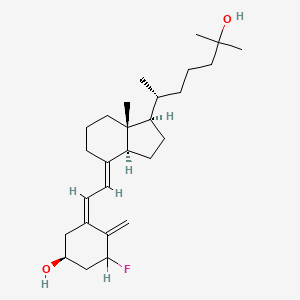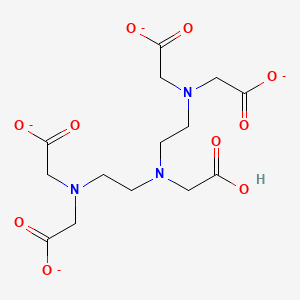
Hdtpa
Übersicht
Beschreibung
Pentetate(4-) is a pentacarboxylic acid anion. It is a conjugate base of a pentetate(3-). It is a conjugate acid of a pentetate(5-).
Wissenschaftliche Forschungsanwendungen
1. Cholesterol Ester Transfer Protein (CETP) and High-Density Lipoprotein (HDL)
- CETP in HDL Cholesterol Metabolism : CETP facilitates the transfer of HDL cholesterol esters to the liver. Studies using CETP promoter-luciferase reporter assays in adipocytes and transgenic mice have identified a nuclear receptor binding site activated by LXRs, critical for the sterol response of the CETP gene. This has implications for understanding HDL cholesterol ester catabolism and bile acid synthesis in the liver (Luo & Tall, 2000).
2. PLTP and HDL Metabolism
- PLTP's Role in HDL Conversion : Human plasma phospholipid transfer protein (PLTP) significantly impacts the particle size distribution of HDL. PLTP activity leads to HDL3 conversion into larger and smaller particles, suggesting a pivotal role in HDL metabolism (Jauhiainen et al., 1993).
3. Genetic Aspects of CETP
- Genetic Variants Impacting CETP and HDL Levels : Studies on genetic variations in the CETP gene have shown associations with HDL and CETP mass levels. These findings contribute to our understanding of the genetic factors influencing CETP's role in HDL metabolism (Thompson et al., 2003).
4. CETP Inhibition and Atherosclerosis
- CETP Inhibitors and Cardiovascular Risk : The inhibition of CETP is a novel strategy for raising HDL cholesterol and reducing cardiovascular risk. Recent studies have focused on specific CETP inhibitors, like anacetrapib, examining their efficacy and impact on lipid biology (Gutstein et al., 2012).
5. HDL and Atherosclerosis Protection
- Mechanisms of HDL in Preventing Atherosclerosis : The relationship between HDL levels and atherosclerosis is complex. Studies have shown that increased PLTP activity can result in larger HDL particles, which might have implications for atherosclerosis prevention (Stein & Stein, 1999).
6. HDL, CETP, and Genetic Associations
- CETP Gene Variants and Disease Risk : Research has explored the association of CETP gene variants with risks for vascular and nonvascular diseases, providing insights into the genetic influences on CETP activity and its effects on HDL metabolism and disease risk (Millwood et al., 2017).
7. PLTP's Influence on HDL Metabolism
- PLTP's Multiple Roles in HDL Regulation : PLTP not only transfers phospholipids but also plays a key role in HDL conversion, affecting plasma HDL levels and composition. This highlights PLTP's significant influence on HDL metabolism (Huuskonen et al., 2001).
Eigenschaften
Produktname |
Hdtpa |
|---|---|
Molekularformel |
C14H19N3O10-4 |
Molekulargewicht |
389.31 g/mol |
IUPAC-Name |
2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)/p-4 |
InChI-Schlüssel |
QPCDCPDFJACHGM-UHFFFAOYSA-J |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B1235072.png)
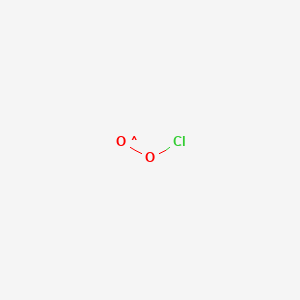
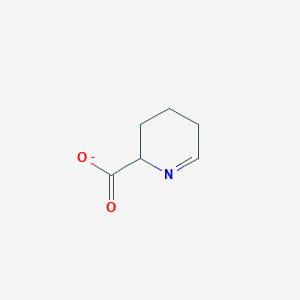
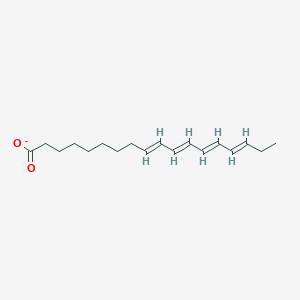

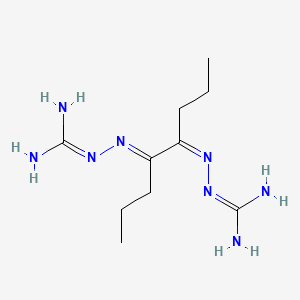
![[(1S,7S,14R,25R,26S,28R)-1,14,15,15,19,20,34,35,39,39-decahydroxy-2,5,10,13,23,31-hexaoxo-6,9,24,27,30,40,41-heptaoxanonacyclo[34.3.1.114,18.04,38.07,25.08,28.011,16.017,22.032,37]hentetraconta-3,11,17,19,21,32,34,36-octaen-26-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1235082.png)
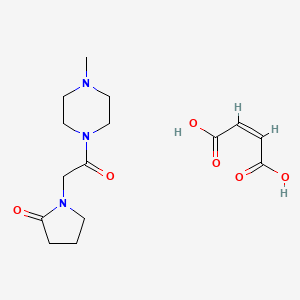
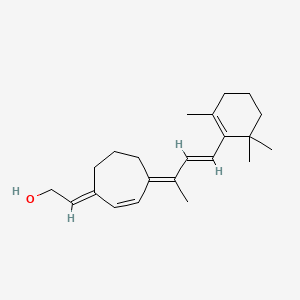

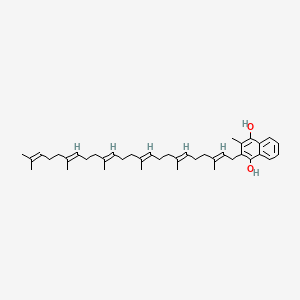
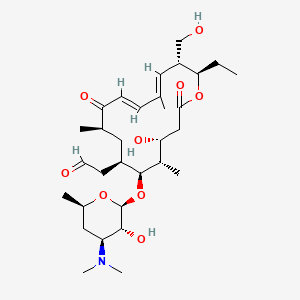
![(Z)-but-2-enedioic acid;[3-[(dimethylamino)methyl]-1,2-diphenylbut-3-en-2-yl] propanoate](/img/structure/B1235089.png)
